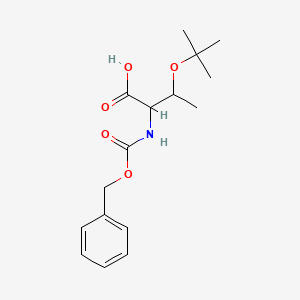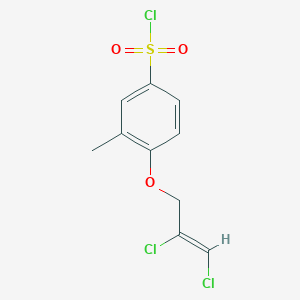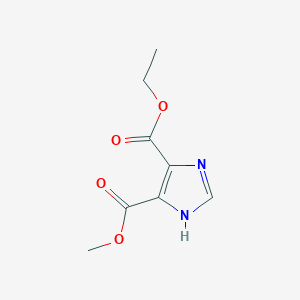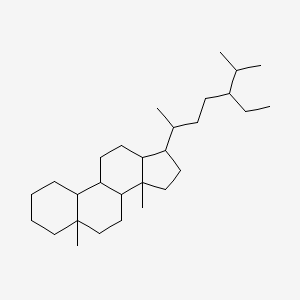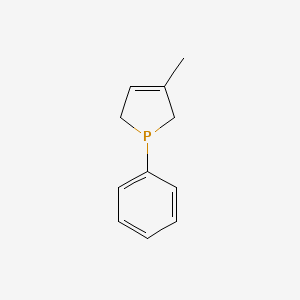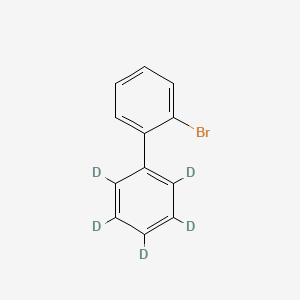
2-Bromo-1,1'-biphenyl-2',3',4',5',6'-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1,1’-biphenyl-2’,3’,4’,5’,6’-d5 is a deuterated derivative of 2-Bromo-1,1’-biphenyl. This compound is characterized by the presence of bromine and deuterium atoms, which replace the hydrogen atoms in the biphenyl structure. The molecular formula is C12H4D5Br, and it has a molecular weight of 233.11 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,1’-biphenyl-2’,3’,4’,5’,6’-d5 typically involves the bromination of deuterated biphenyl. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated biphenyl and brominating agents. The reaction conditions are optimized to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1,1’-biphenyl-2’,3’,4’,5’,6’-d5 undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form biphenyl derivatives with additional functional groups.
Reduction Reactions: The bromine atom can be reduced to form deuterated biphenyl.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Deuterated biphenyl derivatives with various functional groups.
Oxidation: Biphenyl derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction: Deuterated biphenyl.
Aplicaciones Científicas De Investigación
2-Bromo-1,1’-biphenyl-2’,3’,4’,5’,6’-d5 is used in various scientific research applications:
Chemistry: As a labeled compound in studies involving reaction mechanisms and kinetics.
Biology: In metabolic studies to trace the incorporation and transformation of biphenyl derivatives.
Medicine: As a reference compound in pharmacokinetic studies.
Industry: In the production of deuterated materials for specialized applications.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1,1’-biphenyl-2’,3’,4’,5’,6’-d5 involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the deuterium atoms provide stability and resistance to metabolic degradation. The compound can interact with enzymes and receptors, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromobiphenyl: Non-deuterated version with similar chemical properties but different isotopic composition.
4-Bromobiphenyl: Bromine atom at a different position, leading to different reactivity and applications.
2,2’-Dibromobiphenyl: Contains two bromine atoms, resulting in different chemical behavior.
Uniqueness
2-Bromo-1,1’-biphenyl-2’,3’,4’,5’,6’-d5 is unique due to the presence of deuterium atoms, which provide enhanced stability and distinct isotopic labeling. This makes it valuable in research applications where tracing and stability are crucial .
Propiedades
Fórmula molecular |
C12H9Br |
|---|---|
Peso molecular |
238.13 g/mol |
Nombre IUPAC |
1-(2-bromophenyl)-2,3,4,5,6-pentadeuteriobenzene |
InChI |
InChI=1S/C12H9Br/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H/i1D,2D,3D,6D,7D |
Clave InChI |
KTADSLDAUJLZGL-FSTBWYLISA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CC=CC=C2Br)[2H])[2H] |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=CC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Phenylpyrrolo[1,2-a]quinoxaline-1-carbaldehyde](/img/structure/B12819279.png)
![Methyl 5-bromo-7-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B12819281.png)
![4-[[5-[[4-[4-(1,3-Oxazol-2-yl)phenoxy]phenyl]methyl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methyl]benzoic acid](/img/structure/B12819283.png)
![3,27-bis(2-ethylhexyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaene](/img/structure/B12819288.png)
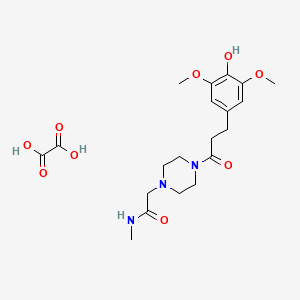
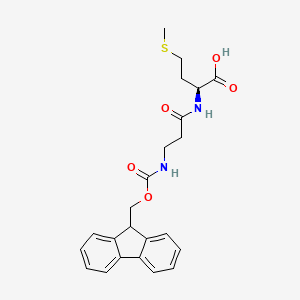
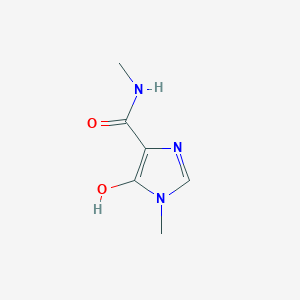
![4,6-Difluorobenzo[d]oxazol-2(3H)-one](/img/structure/B12819317.png)
